molecular formula C15H20Cl2N2O B13259060 2-chloro-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethan-1-one hydrochloride

2-chloro-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethan-1-one hydrochloride

Cat. No.: B13259060
M. Wt: 315.2 g/mol
InChI Key: MIOZZVGBBMQHMW-KQGICBIGSA-N
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Description

2-chloro-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethan-1-one hydrochloride is a chemical compound with the molecular formula C15H20Cl2N2O. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals. This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethan-1-one hydrochloride typically involves the reaction of 1-(2-chloroethyl)piperazine with cinnamaldehyde under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethan-1-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted piperazine derivatives.

    Oxidation Reactions: Products include oxides or ketones.

    Reduction Reactions: Products include alcohols or amines.

Scientific Research Applications

2-chloro-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethan-1-one hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethan-1-one hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of neurotransmitter activity. The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethan-1-one hydrochloride is unique due to its specific structural features, such as the presence of the phenylprop-2-en-1-yl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C15H20Cl2N2O

Molecular Weight

315.2 g/mol

IUPAC Name

2-chloro-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethanone;hydrochloride

InChI

InChI=1S/C15H19ClN2O.ClH/c16-13-15(19)18-11-9-17(10-12-18)8-4-7-14-5-2-1-3-6-14;/h1-7H,8-13H2;1H/b7-4+;

InChI Key

MIOZZVGBBMQHMW-KQGICBIGSA-N

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)CCl.Cl

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)CCl.Cl

Origin of Product

United States

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